

Introduction: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	4-(4-Tetrahydropyranyl)phenylboronic acid
CAS No.:	865360-62-9
Cat. No.:	B3030099

[Get Quote](#)

4-(Oxan-4-yl)phenylboronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a saturated tetrahydropyran (oxane) ring. As a derivative of phenylboronic acid, it belongs to a class of compounds that are exceptionally stable, generally low in toxicity, and easy to handle, making them indispensable reagents in organic synthesis.[1][2] The presence of the oxane group imparts increased three-dimensionality and specific solubility characteristics, making it a highly valuable building block, particularly in the fields of medicinal chemistry and materials science.

This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of 4-(Oxan-4-yl)phenylboronic acid, designed for researchers, chemists, and professionals in drug development.

Core Chemical and Physical Properties

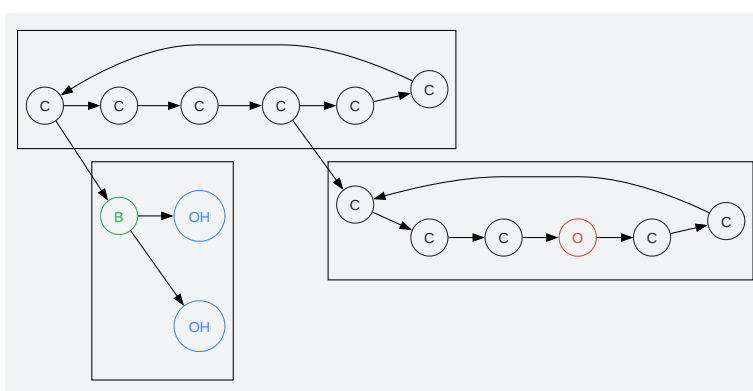
4-(Oxan-4-yl)phenylboronic acid is typically a white to off-white solid powder.[3] Like many boronic acids, it is a mild Lewis acid and is hygroscopic, necessitating storage in a dry

environment.[1][3] Its solubility is highest in polar organic solvents such as methanol, DMSO, and DMF, with limited solubility in nonpolar solvents.[1]

Table 1: Physicochemical and Structural Data

Property	Value	Source(s)
IUPAC Name	[4-(oxan-4-yl)phenyl]boronic acid	[4]
Molecular Formula	C ₁₁ H ₁₅ BO ₃	[4]
Molecular Weight	206.05 g/mol	[4]
Appearance	White to off-white powder/solid	[1][3]
CAS Number	1072945-98-9 (example)	N/A
Canonical SMILES	B(C1=CC=C(C=C1)C2CCOCC2)(O)O	[4]
InChIKey	MYUSWMGNVKBANV-UHFFFAOYSA-N	[4]
Storage Temperature	Sealed in dry, 2-8°C	

Diagram 1: Molecular Structure



[Click to download full resolution via product page](#)

Caption: 2D structure of 4-(Oxan-4-yl)phenylboronic acid.

Spectroscopic Profile

Characterization of 4-(Oxan-4-yl)phenylboronic acid relies on standard spectroscopic techniques.

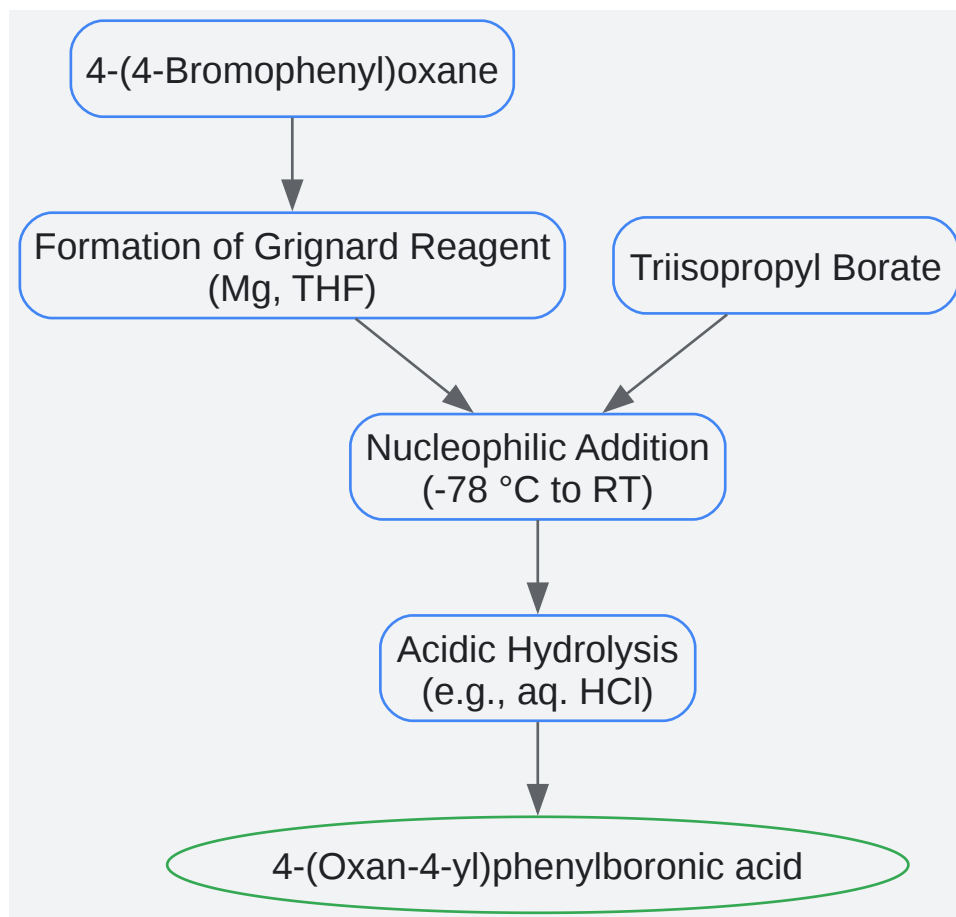
- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the phenyl ring typically appear as two doublets in the δ 7.0-8.0 ppm region, characteristic of a 1,4-disubstituted benzene ring.[5] The protons of the oxane ring will be observed in the upfield region (δ 1.5-4.0 ppm), with the axial and equatorial protons potentially showing complex splitting patterns due to their different chemical environments.
- ^{13}C NMR: The carbon spectrum will show signals for the six aromatic carbons, with the carbon atom attached to the boron (C-B) being a key identifier. The four distinct carbons of the oxane ring will appear in the aliphatic region of the spectrum.
- ^{11}B NMR: Boron-11 NMR is a definitive technique for characterizing boronic acids. A single, broad signal is typically observed, with a chemical shift that confirms the presence of the $\text{B}(\text{OH})_2$ group.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, with the molecular ion peak corresponding to the calculated exact mass of $\text{C}_{11}\text{H}_{15}\text{BO}_3$.[4]

Synthesis and Reactivity

General Synthesis

The synthesis of arylboronic acids is a well-established process in organic chemistry.[6] A prevalent and industrially scalable method involves the reaction of an organometallic reagent with a borate ester, followed by acidic hydrolysis.[2][6]

Diagram 2: General Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: A common synthetic route to the title compound.

Causality: The synthesis begins with a suitable aryl halide, such as 4-(4-bromophenyl)oxane. This precursor is converted into a highly nucleophilic Grignard reagent by reacting it with magnesium metal. The subsequent step requires trapping this reactive intermediate with an electrophilic boron source, typically a trialkyl borate like triisopropyl borate, at low temperatures to prevent side reactions.[6] The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final 4-(Oxan-4-yl)phenylboronic acid.[7]

Key Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

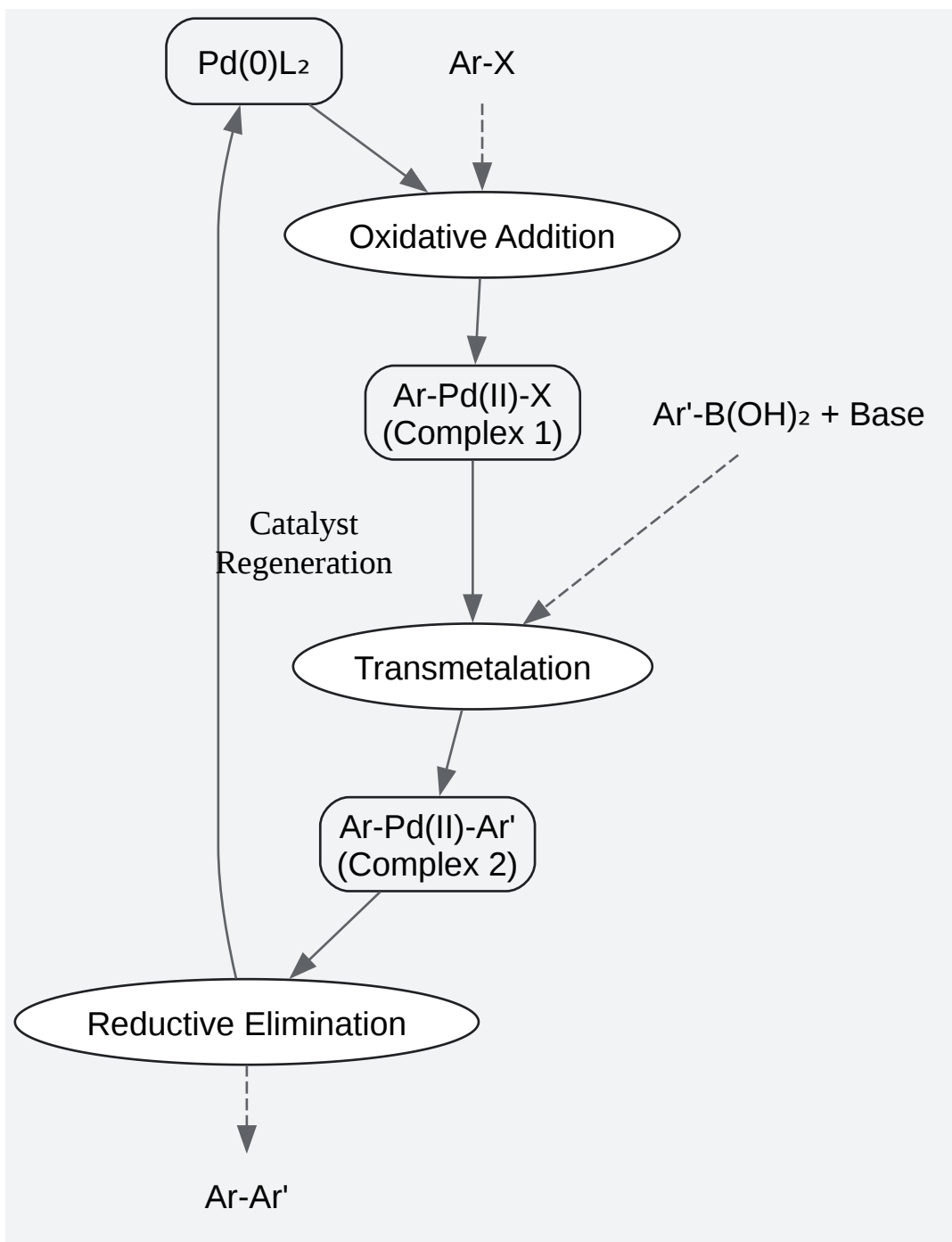
The paramount application of 4-(Oxan-4-yl)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond

between the boronic acid and an aryl, vinyl, or alkyl halide (or triflate), and is one of the most powerful tools for constructing biaryl systems and other complex architectures.[8][9][10]

Mechanism Pillars: The reaction proceeds through a well-understood catalytic cycle involving three key steps:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[9] This is often the rate-determining step.[9]
- **Transmetalation:** The boronic acid must first be activated by a base (e.g., K_2CO_3 , CS_2CO_3) to form a more nucleophilic boronate species.[11] This boronate then transfers its organic group (the 4-(oxan-4-yl)phenyl moiety) to the palladium center, displacing the halide.
- **Reductive Elimination:** The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[9]

Diagram 3: Suzuki-Miyaura Catalytic Cycle



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Research and Drug Development

The unique structure of 4-(Oxan-4-yl)phenylboronic acid makes it a strategic component in the synthesis of high-value molecules.

- **Drug Discovery:** The phenylboronic acid (PBA) core is a privileged scaffold in medicinal chemistry. PBA and its derivatives are known to form reversible covalent bonds with diols, a property that allows them to target specific biological structures.[\[2\]](#)[\[12\]](#) Notably, they can selectively bind to sialic acid residues, which are often overexpressed on the surface of cancer cells.[\[12\]](#)[\[13\]](#) This makes 4-(Oxan-4-yl)phenylboronic acid a valuable precursor for developing:
 - **Targeted Cancer Therapeutics:** By incorporating this moiety into larger drug molecules or nanocarriers, researchers can achieve targeted delivery to tumor sites, enhancing efficacy and reducing off-target toxicity.[\[13\]](#)[\[14\]](#)
 - **Enzyme Inhibitors:** The boronic acid group can act as a transition-state analog to inhibit various enzymes, including proteasomes, which is a validated strategy in cancer therapy (e.g., Bortezomib).[\[12\]](#)
- **Materials Science:** The rigid phenyl core and the flexible oxane ring can be used to construct novel liquid crystals, polymers, and other functional materials where molecular geometry and intermolecular interactions are critical.[\[10\]](#)

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of 4-(Oxan-4-yl)phenylboronic acid is essential. Information is derived from safety data sheets for phenylboronic acid and similar compounds.

- **Hazard Identification:**
 - Harmful if swallowed (H302).[\[1\]](#)[\[15\]](#)
 - May cause skin and serious eye irritation.[\[16\]](#)
 - May cause respiratory irritation.[\[16\]](#)
- **Personal Protective Equipment (PPE):**
 - Wear protective gloves, safety glasses with side-shields conforming to EN166, and a lab coat.[\[15\]](#)

- Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[15]
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
 - The compound is hygroscopic; protect from moisture.[3]
- Disposal:
 - Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][15] Do not let the product enter drains.[15]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction using 4-(Oxan-4-yl)phenylboronic acid with 4-bromoanisole to synthesize 4-methoxy-4'-(oxan-4-yl)-1,1'-biphenyl.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

- 4-(Oxan-4-yl)phenylboronic acid (1.0 eq)
- 4-Bromoanisole (1.1 eq)
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$, 2 mol%)
- Tricyclohexylphosphine (PCy_3 , 4 mol%)
- Potassium Carbonate (K_2CO_3 , 2.0 eq), finely ground
- Toluene (solvent)
- Water

Procedure:

- **Vessel Preparation:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(Oxan-4-yl)phenylboronic acid, 4-bromoanisole, and potassium carbonate.
- **Inert Atmosphere:** Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
- **Catalyst and Ligand Addition:** Under a positive pressure of inert gas, add the palladium(II) acetate and tricyclohexylphosphine.
- **Solvent Addition:** Add toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
- **Reaction:** Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
- **Work-up:** a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
- **Characterization:** Confirm the structure and purity of the isolated product using NMR spectroscopy and mass spectrometry.

References

- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [\[Link\]](#)
- GTI Laboratory Supplies. (n.d.). Safety Data Sheet. Retrieved from [\[Link\]](#)

- PubChemLite. (n.d.). [4-(oxan-4-yl)phenyl]boronic acid. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [\[Link\]](#)
- Sdfine. (n.d.). PHENYL BORONIC ACID. Retrieved from [\[Link\]](#)
- Labbox. (2024). 110140 - Phenylboronic acid - Safety Data Sheet. Retrieved from [\[Link\]](#)
- Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [\[Link\]](#)
- National Institutes of Health (NIH). (n.d.). Phenylboronic acid in targeted cancer therapy and diagnosis. PMC. Retrieved from [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). (4-(Pyridin-4-yl)phenyl)boronic acid. CID 46911987. Retrieved from [\[Link\]](#)
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [\[Link\]](#)
- Royal Society of Chemistry. (n.d.). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. Retrieved from [\[Link\]](#)
- SpectraBase. (n.d.). Phenylboronic acid - Optional[¹H NMR] - Spectrum. Retrieved from [\[Link\]](#)
- The Royal Society of Chemistry. (n.d.). ¹⁷O NMR studies of boronic acids and their derivatives. Retrieved from [\[Link\]](#)
- National Institutes of Health (NIH). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

- Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Retrieved from [\[Link\]](#)
- National Institutes of Health (NIH). (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC. Retrieved from [\[Link\]](#)
- MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [\[Link\]](#)
- International Journal of Nanomedicine. (2021). Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Phenylboronic acid - Wikipedia \[en.wikipedia.org\]](#)
- [2. Phenylboronic acid:Synthesis,reactions_Chemicalbook \[chemicalbook.com\]](#)
- [3. assets.thermofisher.cn \[assets.thermofisher.cn\]](#)
- [4. PubChemLite - \[4-\(oxan-4-yl\)phenyl\]boronic acid \(C11H15BO3\) \[pubchemlite.lcsb.uni.lu\]](#)
- [5. Phenylboronic acid\(98-80-6\) 1H NMR \[m.chemicalbook.com\]](#)
- [6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents \[patents.google.com\]](#)
- [8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu \(II\) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst \[jns.kashanu.ac.ir\]](#)
- [9. chem.libretexts.org \[chem.libretexts.org\]](#)
- [10. tcichemicals.com \[tcichemicals.com\]](#)

- [11. Suzuki Coupling \[organic-chemistry.org\]](#)
- [12. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. japsonline.com \[japsonline.com\]](#)
- [15. gtilaboratorysupplies.com \[gtilaboratorysupplies.com\]](#)
- [16. \(4-\(Pyridin-4-yl\)phenyl\)boronic acid | C11H10BNO2 | CID 46911987 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[Introduction: A Versatile Building Block in Modern Chemistry\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b3030099/docs#introduction-a-versatile-building-block-in-modern-chemistry\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check